5-(1-phenylethyl)-1H-imidazole
Description
Overview of the Imidazole (B134444) Scaffold in Advanced Organic Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in organic chemistry. patsnap.com Its unique electronic and structural features make it a versatile building block in the synthesis of complex molecules with significant applications in medicinal chemistry and materials science. patsnap.comcymitquimica.com
Strategic Importance in Heterocyclic Compound Research
Heterocyclic compounds are the most prevalent class of organic molecules and are integral to numerous biological processes. Within this vast family, imidazoles hold a position of strategic importance. The imidazole nucleus is a key component of many essential biomolecules, including the amino acid histidine, histamine, and biotin. This natural prevalence has inspired chemists to incorporate the imidazole moiety into novel synthetic compounds, leading to the discovery of a wide array of biologically active molecules. pharmacophorejournal.com The development of new methods for the regiocontrolled synthesis of substituted imidazoles remains a key area of focus for researchers. smolecule.com
The imidazole ring's amphoteric nature, meaning it can act as both a weak acid and a weak base, along with its aromaticity and ability to participate in hydrogen bonding and π-π stacking interactions, makes it an exceptionally versatile scaffold in drug design. patsnap.com These properties allow for fine-tuning of a molecule's physicochemical characteristics, such as solubility and bioavailability, which are critical for therapeutic efficacy.
Foundational Role in Complex Molecular Architectures
The imidazole scaffold serves as a fundamental building block for the construction of more complex molecular architectures. patsnap.com Its ability to be readily functionalized at various positions on the ring allows for the creation of diverse libraries of compounds for screening and optimization. cymitquimica.com Multi-component reactions, which allow for the efficient assembly of complex molecules in a single step, have been developed for the synthesis of substituted imidazoles, highlighting their importance in generating molecular complexity. patsnap.com
Furthermore, imidazole and its derivatives are widely used as ligands in coordination chemistry to create metal-organic frameworks (MOFs). pharmacophorejournal.com The nitrogen atoms of the imidazole ring act as excellent coordination sites for metal ions, leading to the formation of highly ordered, porous materials with potential applications in catalysis, gas storage, and separation technologies.
Research Context of the 5-(1-phenylethyl)-1H-imidazole Moiety
While direct and extensive research specifically on this compound is not widely published, its structural motif is present in several key derivatives and analogues that have been the subject of significant scientific investigation. The study of these related compounds provides a valuable context for understanding the potential significance of the this compound moiety.
Presence in Key Imidazole Derivatives and Analogues
The 1-(1-phenylethyl)-1H-imidazole core is a central feature of a class of neurologically active compounds. The most prominent of these is Etomidate (B1671615) , the (R)-ethyl ester of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid. ebi.ac.ukchemicalbook.com Etomidate is a potent intravenous anesthetic agent. chemicalbook.com Its mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Another significant derivative is (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid , which is a metabolite of etomidate. chemicalbook.com This carboxylic acid derivative itself has been studied to understand the structure-activity relationships within this class of compounds and serves as a key intermediate in the synthesis of other analogues. patsnap.com The stereochemistry of the 1-phenylethyl group is crucial for the biological activity of these compounds, with the (R)-enantiomer being the pharmacologically active form in analogues like etomidate.
Below is a table of key derivatives and analogues containing the 1-(1-phenylethyl)-1H-imidazole moiety:
| Compound Name | CAS Number | Molecular Formula | Key Research Finding |
| (R)-Etomidate | 33125-97-2 | C₁₄H₁₆N₂O₂ | A potent intravenous anesthetic that acts as a positive allosteric modulator of the GABA-A receptor. nih.gov |
| (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid | 56649-48-0 | C₁₂H₁₂N₂O₂ | A metabolite of Etomidate and a key synthetic precursor for other derivatives. chemicalbook.comnih.gov |
| Isopropyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate | 792842-51-4 | C₁₅H₁₈N₂O₂ | A chiral imidazole derivative structurally related to etomidate, used in medicinal chemistry research. |
| Methyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate | 61045-91-8 | C₁₃H₁₄N₂O₂ | Used in the synthesis of etomidate analogues that are selective inhibitors of steroid 11β-hydroxylation. chemicalbook.com |
| 1H-Imidazole, 1-[(1R)-1-phenylethyl]- | 844658-92-0 | C₁₁H₁₂N₂ | A precursor to the anesthetic etomidate. smolecule.com |
Emerging Areas of Academic Investigation
The established biological activity of etomidate and its analogues continues to drive research into new derivatives with improved pharmacological profiles. One emerging area of investigation is the development of novel anesthetic agents based on the 1-(1-phenylethyl)-1H-imidazole scaffold that have reduced side effects compared to etomidate.
Furthermore, the development of photoaffinity labels derived from this scaffold, such as R-(+)-Azietomidate, represents another frontier of research. nih.gov These molecules are designed to bind to specific biological targets and, upon photoactivation, form a covalent bond, allowing for the precise identification of binding sites on receptors like the GABA-A receptor. nih.gov This information is invaluable for understanding drug-receptor interactions at the molecular level and for the rational design of new therapeutic agents. The synthesis of radioactively labeled derivatives is also being explored for use as tracers in quantifying enzymes in vivo. google.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
5-(1-phenylethyl)-1H-imidazole |
InChI |
InChI=1S/C11H12N2/c1-9(11-7-12-8-13-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,12,13) |
InChI Key |
FDKDATUVJLVLHB-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C2=CN=CN2 |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CN=CN2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Regioselective Synthesis of 5-(1-phenylethyl)-1H-imidazole and Stereoisomers
Achieving regiochemical and stereochemical control is paramount in the synthesis of substituted imidazoles for biological applications. Modern methods offer precise control over the placement of the 1-phenylethyl group on the imidazole (B134444) ring and the configuration of its chiral center.
Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like substituted imidazoles in a single pot from three or more starting materials. These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular diversity isca.mesemanticscholar.org. For the synthesis of phenylethyl-substituted imidazoles, a common approach involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine (such as 1-phenylethylamine), and an ammonium (B1175870) salt (like ammonium acetate) semanticscholar.orgnih.gov.
One notable three-component reaction for synthesizing optically active 1-(1-phenylethyl)-1H-imidazole 3-oxides involves reacting (R)- or (S)-1-phenylethylamine, formaldehyde (B43269), and an α-(hydroxyimino) ketone. This method proceeds in high yields and serves as a direct route to chiral imidazole precursors uzh.ch. The use of various catalysts, such as the Brønsted acid p-toluenesulfonic acid (PTSA), has been shown to effectively promote these condensations under mild conditions, offering good yields and straightforward work-up procedures isca.me.
Table 1: Examples of Multi-Component Reactions for Imidazole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Benzil | Aldehyde | Ammonium Acetate (B1210297) | p-Toluenesulfonic acid (PTSA), Ethanol | 2,4,5-Trisubstituted Imidazole | isca.me |
| 1,2-Dicarbonyl | Aldehyde | Ammonium Acetate | L-proline, Methanol | 2,4,5-Trisubstituted Imidazole | semanticscholar.org |
| (R/S)-1-Phenylethylamine | Formaldehyde | α-(hydroxyimino) ketone | Methanol or Acetic Acid | (R/S)-1-(1-Phenylethyl)-1H-imidazole 3-oxide | uzh.ch |
| Benzil | Acetal | Ammonium Acetate / Primary Amine | FeCl3/SiO2, Solvent-free | Tri- or Tetrasubstituted Imidazole | nih.gov |
To accelerate reaction times, improve yields, and promote greener chemical processes, non-conventional energy sources like microwave irradiation and ultrasound have been successfully applied to imidazole synthesis nih.govjetir.org.
Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave energy to rapidly and uniformly heat reaction mixtures, often leading to dramatic reductions in reaction time from hours to minutes nih.govasianpubs.org. This technique has been employed for the one-pot synthesis of 2,4,5-triphenyl imidazoles and can be adapted for derivatives like this compound jetir.org. For instance, the synthesis of ethyl (3R)-5-methyl-3-(1-phenylethyl)-3H-imidazole-4-carboxylate has been achieved via a microwave-assisted 1,5-electrocyclization, yielding the product in high enantiomeric excess nih.gov.
Ultrasonic Irradiation (Sonochemistry) enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid nih.govresearchgate.net. This process generates localized high temperatures and pressures, accelerating mass transfer and reaction rates nih.gov. The application of ultrasound has been shown to improve the efficiency of multi-component reactions for synthesizing 1,2,4,5-tetrasubstituted imidazoles, resulting in higher yields and shorter reaction times compared to conventional methods, often without the need for a catalyst nih.govresearchgate.net.
The development of metal-free and catalytic cyclocondensation reactions aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metals. A variety of catalysts have been explored to facilitate imidazole ring formation.
Metal-Free Approaches: A facile metal-free, one-pot method has been established for synthesizing tetrasubstituted imidazoles from arylmethylamines and 1,2-dicarbonyls. This reaction proceeds under aerobic conditions using a catalytic amount of acetic acid at elevated temperatures, demonstrating a simple and environmentally benign protocol nih.gov.
Catalytic Protocols: Non-metallic and organocatalytic systems are highly effective.
p-Toluenesulfonic acid (PTSA): A mild, inexpensive, and readily available Brønsted acid catalyst used for the one-pot synthesis of tri- and tetrasubstituted imidazoles with good yields isca.me.
L-proline: An amino acid that serves as an efficient, cost-effective, and environmentally friendly organocatalyst for the three-component synthesis of 2,4,5-trisubstituted imidazoles semanticscholar.org.
Heterogeneous Catalysts: Solid-supported catalysts like silica-supported Preyssler nanoparticles and FeCl3/SiO2 offer advantages such as operational simplicity, reusability, and easy separation from the reaction mixture semanticscholar.orgnih.gov.
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the stereoselective synthesis of enantiomerically pure phenylethyl-substituted imidazoles is of great importance. The most direct method involves using an enantiomerically pure starting material, such as (R)- or (S)-1-phenylethylamine, which acts as a chiral building block nih.gov.
A well-established route is the three-component reaction of (R)- or (S)-1-phenylethylamine with formaldehyde and an α-(hydroxyimino) ketone, which yields the corresponding enantiomerically pure 1-(1-phenylethyl)-1H-imidazole 3-oxide uzh.chuzh.ch. The chirality of the phenylethylamine is effectively transferred to the final product. These N-oxide intermediates can then be smoothly deoxygenated using reagents like Raney-Ni to afford the target optically active 1-(1-phenylethyl)-1H-imidazoles uzh.ch. This strategy ensures that the stereochemical integrity of the chiral center is maintained throughout the synthesis.
Table 2: Stereoselective Synthesis of a Chiral Imidazole Derivative
| Chiral Precursor | Reagents | Key Intermediate | Final Product | Yield (N-oxide step) | Reference |
|---|---|---|---|---|---|
| (R)-1-Phenylethylamine | Formaldehyde, 3-(hydroxyimino)butan-2-one | (R)-1-(1-Phenylethyl)-1H-imidazole 3-oxide | (R)-1-(1-Phenylethyl)-1H-imidazole | High | uzh.ch |
| (S)-1-Phenylethylamine | Formaldehyde, 3-(hydroxyimino)butan-2-one | (S)-1-(1-Phenylethyl)-1H-imidazole 3-oxide | (S)-1-(1-Phenylethyl)-1H-imidazole | High | uzh.ch |
Polymer-supported synthesis represents an advanced methodology that facilitates easier purification and automation of chemical processes. In this technique, a reagent or catalyst is immobilized on a solid polymer support, allowing for the simple removal of excess reagents and catalysts by filtration nih.gov.
For imidazole synthesis, various polymer-supported inorganic catalysts have been developed. For example, a titanium-based solid silica-supported catalyst (TiCl3-SiO2) has been employed for a green, solvent-free, one-pot MCR to produce 2,4,5-triaryl and 1,2,4,5-tetraryl imidazoles. This method offers numerous advantages, including catalyst recyclability, low cost, avoidance of toxic metal contamination, and high product yields nih.gov. Similarly, phosphorus pentoxide supported on silica (B1680970) gel (P2O5-SiO2) has been used as a reusable heterogeneous catalyst for preparing a range of substituted imidazoles nih.gov. These techniques, while not specifically detailed for this compound, represent a powerful and adaptable platform for its synthesis.
Functionalization and Derivatization Strategies of the Imidazole Core
Once the this compound core is synthesized, its structure can be further modified to explore structure-activity relationships or to attach it to other molecular scaffolds. Functionalization can occur at the nitrogen atoms of the imidazole ring, the carbon atoms of the ring, or on the phenylethyl substituent.
One powerful strategy involves using tetrakis(dimethylamino)ethylene (B1198057) (TDAE) to mediate the reaction between a haloalkyl-substituted phenyl-imidazole and various carbonyl compounds. For instance, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole can be reacted with a range of aromatic aldehydes in the presence of TDAE to generate corresponding alcohol derivatives in moderate to good yields mdpi.com. This demonstrates how a functional handle on the phenyl ring can be used to introduce new substituents and complexity.
Another synthetic route to functionalized imidazoles involves the denitrogenative transformation of 5-amino-1,2,3-triazoles. In this approach, 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles are refluxed in an alcohol with concentrated acid. This process leads to ring transformation, yielding 1H-imidazole derivatives with functionality derived from the alcohol solvent (e.g., methoxy, ethoxy) at a specific position on the final imidazole product nih.govmdpi.com. This method provides a pathway to introduce alkoxy groups and other functionalities directly during the formation of the imidazole ring system.
Table 3: Example of a Functionalization Reaction
| Starting Material | Reagent | Mediator/Conditions | Product Type | Yield Range | Reference |
|---|---|---|---|---|---|
| 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | Aromatic Aldehydes | TDAE, DMF, -20 °C to rt | 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanol | 24–78% | mdpi.com |
| 5-Amino-1-(2,2-diethoxyethyl)-1,2,3-triazole | Methanol / conc. HCl | Reflux | Functionalized 1H-imidazole | Varies | mdpi.com |
Alkylation and Arylation at Nitrogen Positions
The presence of two nitrogen atoms in the imidazole ring of this compound offers opportunities for N-functionalization through alkylation and arylation, creating a diverse range of derivatives. Due to the tautomeric nature of unsymmetrical imidazoles, these reactions can potentially yield two different regioisomers (N1 and N3 substitution). nih.govotago.ac.nz The regioselectivity of these reactions is influenced by several factors, including the nature of the substituent on the imidazole ring, the electrophile used, and the reaction conditions. otago.ac.nz
Alkylation: N-alkylation of the imidazole core is a fundamental transformation. nih.govresearchgate.net For an unsymmetrical imidazole like this compound, direct alkylation can lead to a mixture of products. The outcome is governed by both steric and electronic effects. otago.ac.nz Steric hindrance from the bulky 1-phenylethyl group at the C5 position may influence the approach of the alkylating agent. Electron-withdrawing groups tend to direct substitution to the more remote nitrogen atom. otago.ac.nz A general approach involves reacting the imidazole with an alkyl halide in the presence of a base. To overcome regioselectivity issues, strategies such as using a directing group like the SEM (2-(trimethylsilyl)ethoxymethyl) group can be employed, allowing for selective N-alkylation followed by deprotection. nih.gov
Arylation: N-arylation introduces an aryl group onto a nitrogen atom of the imidazole ring, a key structural motif in many biologically active compounds. nih.govresearchgate.net Traditional methods like the Ullmann condensation often require harsh conditions. nih.gov Modern cross-coupling reactions, catalyzed by transition metals like copper and palladium, have emerged as milder and more efficient alternatives. nih.govmit.eduacs.org
Palladium-catalyzed N-arylation has been shown to be highly effective and can offer high regioselectivity. nih.govmit.edu Mechanistic studies have indicated that imidazoles can inhibit the formation of the active Pd(0)-ligand catalyst, but this can be overcome by pre-activating the catalyst. nih.govmit.edu Copper-catalyzed methods, often utilizing ligands like 4,7-dimethoxy-1,10-phenanthroline, are also widely used for the N-arylation of imidazoles with aryl iodides and bromides under mild conditions. acs.org
| Reaction | Catalyst/Reagent | Key Features | Potential Application for this compound |
| N-Alkylation | Alkyl Halide / Base | Fundamental transformation; potential for regioisomeric products. otago.ac.nz | Introduction of various alkyl chains at N1 or N3 positions. |
| N-Arylation | Aryl Halide / Pd catalyst | High N1-selectivity for unsymmetrical imidazoles. nih.govmit.edu | Regioselective synthesis of N-aryl derivatives. |
| N-Arylation | Aryl Halide / Cu catalyst | Mild conditions, tolerant of various functional groups. acs.org | Synthesis of diverse N-aryl derivatives. |
Halogenation and Other Substitutions on the Imidazole Ring
The imidazole ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups directly onto the carbon atoms of the heterocycle. globalresearchonline.netslideshare.net The positions most prone to attack are C5, C4, and C2. In this compound, the C5 position is already occupied, directing further substitutions to the C2 and C4 positions.
Halogenation is a common electrophilic substitution reaction used to functionalize the imidazole core. The introduction of a halogen atom provides a synthetic handle for subsequent cross-coupling reactions or nucleophilic substitutions, further diversifying the molecular structure. Various halogenating agents can be employed depending on the desired halogen and the reactivity of the substrate.
Other electrophilic substitution reactions such as nitration and sulfonation can also be performed on the imidazole ring, although these often require specific conditions to control the reaction and avoid degradation of the starting material. slideshare.net The reactivity of the imidazole ring towards electrophiles makes it a versatile platform for creating a wide array of substituted derivatives. globalresearchonline.net
Esterification and Amide Bond Formation for Structural Modification
Esterification and amide bond formation are crucial reactions for the structural modification of molecules, often used to alter physicochemical properties such as solubility and bioavailability. While this compound does not inherently possess a functional group for direct esterification or amidation, these functionalities can be introduced through prior modifications.
For instance, if a carboxylic acid group is present on the molecule (e.g., (R)-2-chloro-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid), it can be readily converted into esters or amides. google.com Imidazole and its derivatives can themselves act as catalysts in esterification reactions, facilitating the process. researchgate.netresearchgate.net The formation of an N-acyl imidazole intermediate is a key step in these transformations, which then reacts with an alcohol or amine to yield the final product. youtube.comnih.gov
A common synthetic route involves:
Activation of a Carboxylic Acid: The carboxylic acid is activated, often by forming an acid chloride or using a coupling reagent.
Reaction with Imidazole: The activated acid can react with an imidazole nitrogen to form an acylimidazolide.
Nucleophilic Attack: The acylimidazolide then reacts with an alcohol or amine to form the corresponding ester or amide. youtube.comrsc.org
This methodology allows for the synthesis of a wide range of ester and amide derivatives for further structural and functional studies.
Nucleophilic Substitution Reactions for Imidazole Derivative Synthesis
The electron-rich nature of the imidazole ring generally makes it resistant to direct nucleophilic substitution. globalresearchonline.netpharmaguideline.com However, this type of reaction becomes feasible when the ring is activated by strongly electron-withdrawing groups or when a good leaving group, such as a halogen, is present at one of the carbon positions. pharmaguideline.com
Therefore, the halogenated derivatives of this compound, as discussed in section 2.2.2, are valuable intermediates for synthesizing further derivatives via nucleophilic substitution. For example, a 2-haloimidazole can react with various nucleophiles to replace the halogen atom. pharmaguideline.com This provides a powerful method for introducing a wide variety of substituents at specific positions on the imidazole ring, which would be difficult to achieve through other synthetic routes. These reactions are fundamental in the synthesis of many substituted benzimidazole (B57391) derivatives, which share chemical properties with imidazoles. researchgate.net
Green Chemistry and Sustainable Synthetic Approaches
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. jipbs.comresearchgate.net This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.netnih.gov
Development of Solvent-Free Reaction Conditions
Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. asianpubs.orgresearchgate.net By eliminating the need for organic solvents, these methods reduce waste, cost, and the hazards associated with volatile organic compounds. One-pot syntheses of imidazole derivatives under solvent-free conditions have been developed, often involving heating a mixture of reactants. asianpubs.orgresearchgate.net These methods are noted for their high yields, simple setup, mild reaction conditions, and easy work-up procedures. researchgate.net For instance, the multi-component condensation of a 1,2-diketone, an aldehyde, an amine, and ammonium acetate is a common strategy for synthesizing substituted imidazoles under solvent-free conditions. rsc.orgjocpr.com This approach offers a more sustainable alternative to classical methods that rely on large volumes of organic solvents. asianpubs.org
Exploration of Novel and Reusable Catalytic Systems
The development of efficient and reusable catalysts is a central theme in green chemistry. nih.govtandfonline.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. tandfonline.com
Several innovative catalytic systems have been explored for the synthesis of imidazole derivatives:
Nanomagnetic Catalysts: Catalysts based on magnetic nanoparticles, such as Fe3O4, have gained significant attention. tandfonline.comtandfonline.comresearchgate.net They offer high catalytic activity and can be easily recovered using an external magnet. tandfonline.comresearchgate.net
Zeolites: Zeolites, such as ZSM-11, have been shown to be effective and reusable catalysts for the synthesis of tetrasubstituted imidazoles under solvent-free conditions. nih.gov They are valued for their shape-selectivity and thermal stability.
Ionic Liquids: Ionic liquids can serve as both the solvent and the catalyst, offering a recyclable reaction medium. rsc.org
Biocatalysts: Natural and renewable resources, such as lemon juice, have been successfully used as inexpensive, biodegradable, and non-toxic biocatalysts for imidazole synthesis. jipbs.comresearchgate.net
| Catalyst System | Type | Key Advantages |
| Fe3O4 Nanoparticles | Heterogeneous, Magnetic | Easy separation, reusability, high yields. tandfonline.comtandfonline.comresearchgate.net |
| ZSM-11 Zeolite | Heterogeneous | Reusability, high activity under solvent-free conditions. nih.gov |
| Ionic Liquids | Homogeneous/Solvent | Recyclable, can enhance reaction rates. rsc.org |
| Lemon Juice | Biocatalyst | Inexpensive, biodegradable, non-toxic, renewable. jipbs.comresearchgate.net |
These green and sustainable approaches are pivotal for the environmentally responsible production of this compound and its derivatives, aligning chemical synthesis with the principles of sustainability.
Structure Activity Relationship Sar Investigations
Conformational Analysis and Stereochemical Impact on Molecular Interactions
The three-dimensional arrangement of a molecule (conformation) and the spatial orientation of its atoms (stereochemistry) are critical determinants of its interaction with biological targets. For derivatives of 5-(1-phenylethyl)-1H-imidazole, the chiral center at the ethyl linker introduces a layer of complexity and opportunity for refining pharmacological profiles.
The phenylethyl group attached to the imidazole (B134444) ring contains a chiral carbon, leading to two distinct, non-superimposable mirror-image forms known as enantiomers: the (R)-configuration and the (S)-configuration. libretexts.org This chirality is paramount, as biological systems, being chiral themselves, often exhibit stereoselectivity, meaning one enantiomer is significantly more active or binds more strongly than the other.
A prominent example is found in the anesthetic agent etomidate (B1671615), which is the ethyl ester of (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid. nih.gov Research has conclusively shown that the (R)-enantiomer is responsible for the desired pharmacological effects. Studies comparing the enantiomers of etomidate and its analogue metomidate (B1676513) have demonstrated that the R-form is substantially more potent in its biological actions, including hypnotic effects and adrenocortical suppression. nih.gov This stereoselectivity highlights the precise geometric fit required for the molecule to interact effectively with its target, the GABA-A receptor. nih.govnih.gov
The difference in potency between the R- and S-enantiomers is a direct consequence of their differing binding affinities and selectivities for their molecular targets. For etomidate, the R-enantiomer is a significantly more potent modulator of the GABA-A receptor than the S-enantiomer. nih.gov
Furthermore, the impact of chirality extends to off-target effects. (R)-etomidate is a potent inhibitor of the adrenal enzyme 11β-hydroxylase, an effect that leads to adrenocortical suppression. researchgate.net Comparative studies have revealed that the S-enantiomer is a much weaker inhibitor of this enzyme. Specifically, (S)-etomidate was found to be 23 times less potent as an adrenocortical inhibitor than (R)-etomidate. nih.govnih.gov This significant difference in activity between enantiomers, sometimes referred to as a "chiral cliff," underscores how stereochemistry can be leveraged to design analogs with an improved safety profile by separating desired activity from unwanted side effects. nih.gov However, it is noteworthy that in some complex macrocyclic imidazole derivatives, chirality has been observed to have no significant effect on activity, indicating that the impact of stereochemistry is context-dependent. chimienouvelle.be
| Compound | Configuration | Primary Activity | Adrenocortical Inhibition Potency |
|---|---|---|---|
| Etomidate | R | High (Potent Hypnotic) | High |
| Etomidate | S | Low | Low (23-fold less potent than R-enantiomer) nih.govnih.gov |
Systematic Variation of Substituents on the Phenylethyl Moiety
Modifying the phenyl ring of the phenylethyl moiety is a common strategy to explore and optimize the structure-activity relationship. The addition of substituents can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and pharmacokinetic properties.
In studies of related imidazole-containing compounds, substitutions on an aryl ring have been shown to have a significant impact. For a series of 5-aryl-1H-imidazoles, substitutions on the aryl group generally led to a decrease in inhibitory activity. chimienouvelle.be In contrast, research on other heterocyclic scaffolds has shown that the introduction of electron-withdrawing groups, such as halogens, can be beneficial. For example, in the development of crizotinib, a kinase inhibitor, the addition of chloro and fluoro groups to a benzyl (B1604629) ring enhanced binding efficiency. nih.gov For metomidate analogs, the introduction of an iodine atom on the phenyl ring to create iodometomidate (IMTO) was a key step in developing a radioligand for imaging studies, demonstrating that the ring can be functionalized while retaining high affinity for its target, 11β-hydroxylase. researchgate.netsigmaaldrich.com This suggests that the position and nature of the substituent are critical factors.
The ethyl linker connecting the phenyl ring and the imidazole core plays a crucial role in defining the spatial relationship between these two key pharmacophoric elements. Altering the length, rigidity, or composition of this linker can significantly affect biological activity. nih.govnih.gov
In the context of etomidate analogs, research has explored replacing the chiral α-methyl group (the "ethyl" part of phenylethyl) with other structures. For instance, creating an achiral analog, cyclopropyl (B3062369) etomidate, resulted in a compound with lower hypnotic and adrenocortical suppression potencies compared to (R)-etomidate. nih.gov This indicates that the specific conformation and steric bulk provided by the α-methyl group are optimized for high potency. Studies on other drug scaffolds have shown that linker length can be a sensitive parameter; however, in some cases, changing a linker from a propyl to an ethyl or butyl chain did not significantly impact activity, suggesting that a certain degree of flexibility is tolerated. nih.gov The primary goal of these modifications in etomidate-related research is often to create "soft" analogs that are rapidly metabolized, thereby reducing adrenocortical suppression while maintaining the desired anesthetic properties. nih.govpeerj.com
Modulation of the Imidazole Core for Enhanced Molecular Recognition
The imidazole ring itself is a critical component for molecular recognition, largely due to its unique electronic characteristics. nih.gov It is an aromatic heterocycle with two nitrogen atoms, one of which (N-1) is a pyrrole-type nitrogen that can act as a hydrogen bond donor, while the other (N-3) is a pyridine-type nitrogen that acts as a hydrogen bond acceptor. nih.gov This dual functionality allows the imidazole core to form specific and directional interactions with biological targets like enzyme active sites and receptors. nih.govnih.gov
Impact of Substitution Patterns at C-2, C-4, and C-5 Positions
The substitution pattern on the imidazole ring of this compound analogs is a critical determinant of their potency and efficacy. Research has demonstrated that even minor alterations at the C-2, C-4, and C-5 positions can lead to significant changes in their interaction with biological targets.
While much of the detailed SAR work has been conducted on the closely related anesthetic agent etomidate, which possesses an ethyl carboxylate group at the C-5 position, the findings offer valuable insights into the structural requirements of the broader class of this compound derivatives. For instance, the presence and nature of a substituent at the C-5 position are known to influence the hypnotic potency. In etomidate, the ethyl ester at this position is a key feature.
Studies on related imidazoquinolines, which are also ligands for the α/β-interface of the GABAA receptor, have highlighted the importance of substituents at the C-2 position. Direct arylation at this position has been explored to introduce diverse aryl moieties, and pharmacological evaluation has shown that these substitutions can yield compounds with interesting activity on specific GABAA receptor subtypes nih.gov. This suggests that the C-2 position of the this compound scaffold is a viable point for modification to fine-tune pharmacological properties.
| Position | Substitution | Impact on Activity | Reference |
|---|---|---|---|
| C-2 | Aryl groups | Can modulate activity at specific GABAA receptor subtypes. | nih.gov |
| C-5 | Ethyl carboxylate (in etomidate) | Contributes significantly to hypnotic potency. | wikipedia.org |
| Phenyl Ring | Bulky substituents | Decreases positive modulatory activity due to steric hindrance in the binding pocket. | nih.gov |
Role of N-1 Substituents in Receptor Interactions
The substituent at the N-1 position of the imidazole ring plays a pivotal role in the interaction of this compound and its analogs with their biological targets. The (R)-1-phenylethyl group is a key pharmacophoric element, and its stereochemistry is crucial for high-potency anesthetic effects wikipedia.orgnih.gov.
Specifically, the (R)-enantiomer of etomidate is tenfold more potent than its (S)-enantiomer, highlighting the stereoselective nature of the binding interaction at the GABAA receptor wikipedia.org. This stereoselectivity underscores the importance of the precise three-dimensional arrangement of the phenylethyl group for optimal receptor engagement. Modification of the chiral center has been explored as a strategy to design analogs with altered pharmacological profiles nih.gov.
The aromatic nitrogen in the imidazole ring, in conjunction with the N-1 substituent, is also critical for certain off-target interactions. For example, the basic nitrogen in the imidazole ring of etomidate is implicated in the inhibition of the enzyme 11β-hydroxylase, which is responsible for adrenocortical suppression nih.govresearchgate.net. Replacing this nitrogen with a methine group, as in carboetomidate, has been shown to reduce this inhibitory activity, demonstrating the importance of the imidazole nitrogen in this specific interaction nih.govnih.gov.
| N-1 Substituent Feature | Observation | Impact on Activity | Reference |
|---|---|---|---|
| Stereochemistry of the 1-phenylethyl group | The (R)-enantiomer is significantly more potent than the (S)-enantiomer. | Crucial for high-potency anesthetic effects at the GABAA receptor. | wikipedia.orgnih.gov |
| Imidazole Ring Nitrogen | The basic nitrogen can interact with the heme group of 11β-hydroxylase. | Responsible for off-target adrenocortical suppression. | nih.govresearchgate.net |
| Modification of the Chiral Center | Achiral analogs show reduced hypnotic and adrenocortical suppression potencies compared to the (R)-enantiomer. | Offers a strategy to modulate the pharmacological profile. | nih.gov |
Pharmacophore Elucidation and Ligand Binding Insights
The pharmacophore of this compound and its analogs has been elucidated through computational modeling and experimental studies, providing a deeper understanding of the key molecular features required for their biological activity, particularly as modulators of the GABAA receptor nih.govresearcher.life. These insights have been instrumental in explaining the SAR and guiding the design of new analogs with improved properties.
The binding site for etomidate on the GABAA receptor is located at the interface between the α and β subunits in the transmembrane domain nih.govnih.gov. Photolabeling studies using a photoreactive etomidate analog, [3H]azietomidate, have identified specific amino acid residues that contribute to this binding site jneurosci.org. These studies have provided direct evidence for the location of the anesthetic binding pocket and have helped to construct structural models of the receptor-ligand interaction jneurosci.orgresearchgate.net.
The interaction of etomidate and its analogs with the GABAA receptor is state-dependent, meaning they bind with different affinities to the closed and open states of the receptor channel. Positive modulators like etomidate bind with higher affinity to the open state, thereby stabilizing it and enhancing the receptor's function nih.gov. The binding pocket is thought to become smaller as the receptor transitions from the closed to the open state. This change in pocket size can lead to stronger van der Waals interactions for well-fitting ligands like etomidate, but can introduce steric hindrance for analogs with bulky substituents, thus reducing their binding affinity and efficacy nih.gov.
| Pharmacophoric Feature / Binding Insight | Description | Significance | Reference |
|---|---|---|---|
| Key Structural Elements | A combination of steric and electronic features in the molecule. | Multiple elements contribute to high potency at the GABAA receptor. | nih.govresearcher.life |
| Binding Site Location | At the transmembrane interface between the α and β subunits of the GABAA receptor. | Provides a specific target for allosteric modulation. | nih.govnih.gov |
| Interacting Amino Acid Residues | Specific residues within the α and β subunits form the binding pocket. | Identified through photolabeling studies, confirming the binding site. | jneurosci.org |
| State-Dependent Binding | Higher affinity for the open state of the GABAA receptor channel. | Explains the mechanism of positive allosteric modulation. | nih.gov |
| Binding Pocket Dynamics | The binding pocket is believed to contract upon channel opening. | Affects the binding affinity and efficacy of different analogs based on their size and shape. | nih.gov |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. For many imidazole (B134444) derivatives, these studies have successfully predicted molecular geometry, stability, and sites of reactivity.
Density Functional Theory (DFT) for Optimized Geometries and Bond Parameters
Density Functional Theory (DFT) is a widely used method for calculating the optimized geometry and electronic structure of molecules. researchgate.net For a compound like 5-(1-phenylethyl)-1H-imidazole, a DFT study, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would yield precise information on bond lengths, bond angles, and dihedral angles. This analysis provides a stable three-dimensional conformation of the molecule, which is the foundation for all further computational work. While DFT studies have been performed on many imidazole-pyrazole hybrids and other derivatives, specific bond parameter data for this compound is not available in published research. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. For various imidazole derivatives, this analysis has helped to understand their charge transfer properties. orientjchem.orgnih.gov However, the specific HOMO, LUMO, and energy gap values for this compound have not been reported.
Atomic Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for predicting how a molecule will interact with other molecules, including biological targets. In studies of other imidazole compounds, MEP maps have successfully pinpointed the most reactive sites. orientjchem.org A specific MEP map for this compound is not available.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is extensively used in drug discovery to predict how a ligand might interact with the active site of a protein.
Prediction of Binding Affinities to Biomolecular Targets
Molecular docking simulations are frequently performed on novel imidazole derivatives to predict their binding affinities and interaction patterns with various biological targets, such as enzymes or receptors. researchgate.netarabjchem.org These studies calculate a binding energy score, which indicates the strength of the interaction, and visualize the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. While numerous docking studies exist for the broader class of imidazole-containing compounds against targets like DNA gyrase or various kinases, there are no published reports detailing the molecular docking of this compound against any specific biomolecular target. researchgate.netjddtonline.info
Identification of Key Intermolecular Interactions and Binding Site Analysis
Computational docking studies are instrumental in elucidating the binding modes of imidazole derivatives within the active sites of biological targets. Analysis of compounds related to this compound reveals that their interaction with protein targets is often multifaceted, involving a combination of hydrogen bonds, hydrophobic interactions, and other electrostatic forces. For instance, in studies of imidazole derivatives as potential inhibitors of enzymes like sterol 14α-demethylase (CYP51), molecular docking has shown that these compounds can be effectively lodged within the active pocket of the protein.
The binding of etomidate (B1671615), a well-known derivative of 1-(1-phenylethyl)-1H-imidazole, provides a specific example of such interactions. Its binding site is located in the transmembrane section of the GABA-A receptor, between the beta and alpha subunits. At this site, key interactions stabilize the compound-receptor complex, leading to its modulatory effects. Hydrogen bond interactions are frequently observed between the imidazole core and conserved residues within the binding pocket. For example, interactions with residues such as HIS163 and GLU166 have been noted as potentially significant for the activity of ligands in viral proteases. The phenylethyl group of the molecule typically engages in hydrophobic interactions with nonpolar residues in the binding cavity, further anchoring the ligand in place. These computational analyses are crucial for understanding the structure-activity relationships and for the rational design of new, more potent derivatives.
Molecular Dynamics (MD) Simulations for Complex Stability and Conformation
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior, stability, and conformational changes of a ligand-protein complex over time. For imidazole derivatives, MD simulations have been employed to validate the stability of binding modes predicted by molecular docking. In studies of cinnamates linked to an imidazole scaffold, 100-nanosecond MD simulations were used to evaluate the dynamic stability of the ligand-protein complexes. The results from these simulations indicated that the proposed compounds effectively maintained their molecular interactions and structural integrity within the active site of the target protein, C. albicans Sterol 14α-demethylase.
The stability of the complex is often assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand throughout the simulation. In typical simulations of protein-ligand complexes, backbone RMSD variations in the range of 1.5–2.3 Å suggest that the protein maintains a stable conformation. Similarly, a low and stable RMSD for the ligand indicates that it remains steadily bound in the pocket. These simulations provide insights into the flexibility of both the ligand and the protein, revealing how they adapt to each other to maintain a stable and favorable binding conformation.
In Silico Predictive Modeling (Excluding ADMET for toxicity)
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling
In silico ADME profiling is a critical step in early-stage drug discovery, used to predict the pharmacokinetic properties of a compound. For derivatives of this compound, computational models suggest favorable drug-like characteristics. These predictive tools analyze physicochemical properties such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors to assess factors like oral bioavailability.
Studies on related imidazole-containing compounds have indicated that they possess physicochemical properties that make them likely to be orally bioavailable. ADME prediction analyses often evaluate compliance with established guidelines like Lipinski's Rule of Five. For a series of pseudothiohydantoin derivatives, in silico ADME assays showed favorable absorption, distribution, metabolism, and excretion parameters for most of the tested compounds. The data generated from these predictive models, often presented in formats like bioavailability radars, help to prioritize compounds with a higher probability of success in later developmental stages.
Table 1: Predicted Physicochemical and ADME Properties for this compound Note: The following values are computationally predicted and may vary from experimental results.
| Property | Predicted Value | Reference |
|---|---|---|
| Molecular Weight | 172.23 g/mol | |
| XLogP3-AA (Lipophilicity) | 2.3 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Gastrointestinal Absorption | High (Predicted) |
Predictive Models for Biological Activity based on QSAR principles
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This method is widely used to predict the activity of new compounds and to understand the structural features that are crucial for their biological function.
For derivatives of 5-phenyl-1H-imidazole, QSAR studies have been successfully applied to model their cytotoxicity and anti-HIV activity. In one such study, a QSAR model was developed using electronic, hydrophobicity, and steric parameters. The resulting equation demonstrated acceptable statistical quality and predictive potential, explaining over 80% of the variance in the observed activity. The analysis revealed that the presence of electron-withdrawing substituents at certain positions was unfavorable for activity, while the lipophilicity of substituents
Mechanistic Investigations in Vitro Cellular and Biochemical Contexts
Enzyme Inhibition and Modulation Studies in Model Systems
The interaction of 5-(1-phenylethyl)-1H-imidazole derivatives with various enzymes has been a subject of targeted investigation, revealing potent inhibitory activity against specific targets while showing stability against others.
Inhibition of Steroidogenic Enzymes (e.g., 11β-Hydroxylase) in Cellular and Tissue Extracts
Derivatives of this compound, specifically metomidate (B1676513) (the methyl ester) and etomidate (B1671615) (the ethyl ester), are recognized as potent and selective inhibitors of 11β-hydroxylase (CYP11B1). nih.govnih.gov This enzyme is critical for the biosynthesis of cortisol in the adrenal cortex. openanesthesia.org
In vitro studies using pig adrenal cortex tissue have demonstrated this inhibitory action. The binding of radiolabeled [11C]Metomidate ([11C]MTO) to adrenal cortex slices was effectively inhibited by etomidate, indicating competition for the same binding site on the 11β-hydroxylase enzyme. A clear correlation was observed between the intensity of 11β-hydroxylase staining in tissue slices and the degree of [11C]MTO binding. Human adrenocortical adenomas, which show strong staining for the enzyme, also exhibit high [11C]MTO binding. This specific binding and inhibition underscore the compound's high affinity for adrenocortical tissue. nih.govnih.gov A single induction dose of etomidate can lead to a dose-dependent inhibition of 11-beta-hydroxylase that lasts for 6 to 12 hours. nih.gov
| Tissue | Inhibitor | IC50 Value |
|---|---|---|
| Adrenal Cortex | Etomidate | 0.4 μM |
| Liver | Etomidate | 0.07 μM |
Modulation of Protein Kinases
A review of the available scientific literature did not yield specific data concerning the direct modulation or inhibition of protein kinases by this compound or its common ester derivatives, etomidate and metomidate. While some inhibitors of protein synthesis have been shown to activate signaling pathways involving protein kinases like MAPK and SAPK, this is a general effect of translation inhibition and not a direct modulation by this specific chemical entity. nih.gov
In Vitro Stability Against Carboxylesterases
Carboxylesterases are key enzymes in the metabolism of many ester-containing drugs. The in vitro stability of ester derivatives of this compound, including methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (MTO) and ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (ETO), has been evaluated.
A comparative study incubated these esters under physiological conditions to assess their susceptibility to carboxylesterase-mediated hydrolysis. The results showed that the Michaelis-Menten constants (K(M)) and limiting velocities (V(max)) were comparable between methyl, ethyl, and corresponding fluoroethyl esters. This indicates that there is no statistically significant difference in their in vitro stability against carboxylesterases. These findings suggest that the ester group's length (methyl vs. ethyl) does not substantially alter its resistance to these specific metabolic enzymes in a laboratory setting.
| Compound Comparison | Statistical Significance (P-value) | Conclusion |
|---|---|---|
| MTO vs. FETO | P > 0.06 | No statistical difference in stability |
| ETO vs. FETO | P > 0.09 | No statistical difference in stability |
MTO: Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate; ETO: Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate; FETO: 2-fluoroethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate.
Receptor Binding and Allosteric Modulation in Isolated Systems
The interaction of this compound derivatives with neuronal receptors has been characterized, particularly their effects on ligand-gated ion channels.
Interaction with Ligand-Gated Ion Channels (e.g., GABAA Receptor)
The R-enantiomer of etomidate, an ethyl ester derivative of this compound, is a well-characterized modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. nih.govlongdom.org The GABA-A receptor is the primary ligand-gated ion channel responsible for mediating fast inhibitory neurotransmission in the central nervous system. nih.gov
Etomidate's mechanism involves positive allosteric modulation of the GABA-A receptor. nih.govdrugbank.com It binds to a specific site on the receptor complex, distinct from the GABA binding site, and enhances the receptor's affinity for its endogenous ligand, GABA. nih.govlongdom.org This potentiation of GABA-induced chloride currents leads to neuronal hyperpolarization and a reduction in neuronal excitability. openanesthesia.org At higher concentrations, etomidate can also act as a direct agonist, opening the chloride channel even in the absence of GABA. openanesthesia.orgnih.gov
Research indicates that etomidate's binding site is located in the transmembrane domain of the GABA-A receptor, at the interface between the alpha and beta subunits (β+α−). nih.gov Its modulatory effects are highly dependent on the subunit composition of the receptor, showing selectivity for receptors that contain β2 or β3 subunits over those containing the β1 subunit. openanesthesia.orgnih.gov This subunit-selectivity is a key determinant of its pharmacological profile. nih.gov
Cellular Pathway Modulation Studies (In Vitro)
While direct studies on the effect of this compound on cell proliferation and cell cycle progression are not detailed in available literature, research on other imidazole (B134444) derivatives provides context for their potential anticancer activities. For instance, a novel series of N-1 arylidene amino imidazole-2-thiones has been synthesized and evaluated for cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer).
Certain compounds within this series were found to be potent cytotoxic agents. DNA flow cytometric analysis of cells treated with these imidazole derivatives indicated that they can induce pre-G1 apoptosis and cause cell cycle arrest at the G2/M phase. Specifically, treatment of MCF-7 cells with these compounds at their IC50 concentrations for 48 hours led to an increase in both early and late-stage apoptosis. This suggests that some imidazole-based compounds can inhibit cancer cell proliferation by interfering with the cell cycle and inducing programmed cell death.
The imidazole moiety is a core component of many antifungal and antimicrobial agents. While specific minimum inhibitory concentration (MIC) values for this compound are not readily found in scientific literature, the broader class of imidazole derivatives is well-known for these properties. For example, 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid is utilized as a key intermediate in the synthesis of pharmaceutical compounds targeting fungal and bacterial pathogens.
The mechanism of action for many azole antifungals involves the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal synthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth. Various synthesized 1-phenyl-2-(1H-imidazol-1-yl)ethanol ester derivatives have demonstrated significant fungal growth inhibition at low concentrations, with some compounds showing potent activity against resistant strains of Candida.
The general findings underscore the potential of the imidazole scaffold in the development of new antimicrobial and antifungal therapies, though specific data for this compound remains to be explicitly documented.
Ligand Design and Metal Coordination Chemistry
Design and Synthesis of Chiral Imidazole-Based Ligands
The strategic design of ligands incorporating the 5-(1-phenylethyl)-1H-imidazole moiety focuses on creating specific coordination environments that can effectively transfer chiral information to a metal center. This is achieved through the development of multidentate systems and the careful integration of the chiral auxiliary.
Development of Bi- and Tridentate Nitrogen Ligand Systems
The synthesis of bi- and tridentate ligands based on this compound allows for the formation of stable, well-defined metal complexes. The denticity of the ligand, or the number of donor atoms available for coordination, plays a crucial role in determining the geometry and stability of the resulting complex.
Researchers have successfully synthesized a variety of these ligands. A common synthetic strategy involves the initial preparation of the chiral imidazole (B134444) core, often starting from an enantiomerically pure form of 1-phenylethylamine. Subsequent functionalization of the imidazole ring allows for the introduction of additional coordinating groups. For instance, the nitrogen atom at the 1-position of the imidazole ring can be alkylated with arms containing other donor atoms, such as pyridine or amine groups, to create bidentate (two-coordinating sites) or tridentate (three-coordinating sites) ligands. This modular approach allows for the fine-tuning of the ligand's steric and electronic properties.
Integration of Chiral Auxiliaries to Induce Asymmetry
The 1-phenylethyl group serves as the primary chiral auxiliary in these ligand systems. Its placement at the 5-position of the imidazole ring creates a chiral pocket around the metal center upon coordination. The stereochemistry of this auxiliary dictates the three-dimensional arrangement of the ligand, which in turn influences the enantioselectivity of the catalytic reaction. The rigidity of the ligand backbone is also a critical factor, as it ensures the effective transmission of the chiral information from the auxiliary to the active site of the catalyst.
Application in Asymmetric Catalysis
The development of chiral ligands based on this compound has led to their successful application in various asymmetric catalytic transformations.
Enantioselective Transformations Mediated by Imidazole-Metal Complexes
Metal complexes formed with these chiral imidazole-based ligands have demonstrated significant potential as catalysts for enantioselective reactions. For example, copper(II) complexes of these ligands have been employed in the asymmetric Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. The chiral environment created by the ligand around the copper ion directs the approach of the reactants, favoring the formation of one enantiomer of the product over the other. The efficiency and enantioselectivity of these catalysts are often influenced by the specific structure of the ligand and the reaction conditions.
Characterization of Metal Complexes with this compound Derivatives
A thorough characterization of the metal complexes is essential to understand their structure, bonding, and catalytic activity. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic and Analytical Characterization of Coordination Compounds
The coordination of the this compound-based ligands to a metal ion is confirmed through various analytical methods. Techniques such as infrared (IR) spectroscopy can indicate the involvement of the imidazole nitrogen in coordination by observing shifts in the vibrational frequencies of the C=N bond. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the ligand and its conformation upon complexation.
Furthermore, electronic spectroscopy, specifically UV-Visible and Circular Dichroism (CD), is used to probe the electronic structure and chiroptical properties of the metal complexes. CD spectroscopy is particularly valuable for confirming the transfer of chirality from the ligand to the metal center. The absolute stereochemistry and precise coordination geometry of these complexes in the solid state are unequivocally determined by single-crystal X-ray diffraction analysis.
Structural Analysis of Metal-Imidazole Complexes
The definitive structural elucidation of metal complexes is achieved through single-crystal X-ray diffraction analysis. This powerful technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. While crystallographic data for metal complexes of this compound are not extensively available in the reviewed literature, analysis of structurally related imidazole complexes offers significant insight into the expected coordination behavior.
To illustrate the structural parameters of a metal-imidazole complex bearing a sterically demanding substituent, the crystallographic data for Dichlorobis(1-benzyl-5-methyl-1H-imidazole)cobalt(II), a compound with a structurally analogous ligand, is presented. In this complex, the cobalt(II) center is coordinated by two chloride ions and two 1-benzyl-5-methyl-1H-imidazole ligands, resulting in a tetra-coordinated species. researchgate.net
The coordination geometry around the cobalt(II) ion is a distorted tetrahedron. researchgate.net This geometry is common for Co(II) complexes and is influenced by the size of both the anionic ligands (chloride) and the neutral imidazole-based ligands. The introduction of a bulky substituent on the imidazole ring, such as the benzyl (B1604629) group in the analogue or the phenylethyl group in the target compound, can lead to steric hindrance that favors lower coordination numbers, such as four-coordinate tetrahedral or square planar geometries, over six-coordinate octahedral geometries. wikipedia.org
Detailed bond lengths and angles for the Dichlorobis(1-benzyl-5-methyl-1H-imidazole)cobalt(II) complex are provided in the tables below. The Co-N distances are typical for cobalt(II) complexes with imidazole-based ligands. researchgate.net The angles around the cobalt center deviate from the ideal tetrahedral angle of 109.5°, indicating a distorted coordination environment, which can be attributed to the steric repulsion between the bulky ligands. researchgate.net
| Bond | Length (Å) |
|---|---|
| Co-N1 | 2.0111(17) |
| Co-N3 | 2.0118(17) |
| Co-Cl1 | 2.2582(7) |
| Co-Cl2 | 2.2549(7) |
| Bond Angle | Angle (°) |
|---|---|
| N1-Co-N3 | 105.59(7) |
| N1-Co-Cl1 | 109.43(5) |
| N1-Co-Cl2 | 107.72(5) |
| N3-Co-Cl1 | 107.64(5) |
| N3-Co-Cl2 | 111.96(5) |
| Cl1-Co-Cl2 | 114.49(3) |
In addition to the primary coordination sphere, the crystal packing of metal-imidazole complexes is often influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. For imidazole ligands containing an N-H proton, hydrogen bonding between the imidazole N-H and an anionic ligand or a solvent molecule is a common feature that can lead to the formation of extended supramolecular architectures. nih.govnih.gov While the 1-phenylethyl group in the target ligand is attached to a nitrogen atom, precluding N-H hydrogen bonding from the imidazole ring itself, other intermolecular forces will dictate the crystal packing. The presence of the aromatic phenyl ring in the 5-(1-phenylethyl) substituent can facilitate π-π stacking interactions between adjacent ligands in the crystal lattice, further stabilizing the solid-state structure.
The structural analysis of metal complexes with substituted imidazoles is a crucial aspect of understanding their chemical properties and potential applications. The interplay of steric and electronic effects of the substituents, along with the nature of the metal ion and other coordinated ligands, ultimately determines the coordination geometry, stability, and reactivity of these compounds.
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Routes and Sustainable Methodologies
Future synthetic efforts will likely focus on developing more efficient, selective, and environmentally benign methods for producing 5-(1-phenylethyl)-1H-imidazole and its analogues. Key areas of interest include enhancing control over molecular geometry and employing biological systems for synthesis.
The development of synthetic routes that offer high control over the placement of functional groups (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) is a critical frontier. For chiral molecules like this compound, which has a stereocenter at the ethyl group, achieving high enantiomeric purity is paramount. Future work could involve the use of chiral catalysts or auxiliaries to direct the formation of a specific enantiomer, such as the (R) or (S) form. A related compound, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, serves as an example where the stereochemistry is defined, highlighting the importance of stereocontrol in this class of molecules nih.gov. The synthesis of imidazole-isoxazole hybrids has demonstrated the successful application of regioselective one-pot synthesis methods, which could be adapted for phenylethyl-imidazole derivatives to improve efficiency and yield thesciencein.org.
Biocatalysis is an emerging and powerful tool for chemical synthesis, offering high selectivity under mild reaction conditions nih.gov. The use of enzymes could provide a sustainable alternative to traditional chemical catalysis nih.gov. Enzymes, such as imine reductases (IREDs) or reductive aminases (RedAms), are particularly relevant as they can catalyze the asymmetric synthesis of chiral amines, a key feature for producing enantiomerically pure compounds nih.gov. Future research could focus on discovering or engineering enzymes that can construct the this compound scaffold with high fidelity. This approach not only enhances stereoselectivity but also aligns with the principles of green chemistry by reducing waste and avoiding harsh reaction conditions nih.gov. The high productivity achievable with enzymatic catalysis makes it a viable option for scalable production frontiersin.org.
Advanced Spectroscopic and Structural Characterization Techniques for Derivatives
As novel derivatives of this compound are synthesized, advanced analytical techniques will be indispensable for confirming their chemical identity, purity, and three-dimensional structure.
High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental tools for the structural elucidation of organic molecules.
High-Resolution NMR: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in a molecule. For derivatives of this compound, ¹H NMR can confirm the presence of the phenyl and imidazole (B134444) protons, with specific chemical shifts and coupling constants revealing their connectivity. For instance, in related substituted imidazoles, imidazole protons typically appear as singlets in the ¹H NMR spectrum rsc.org. ¹³C NMR provides data on the carbon skeleton of the molecule rsc.org.
Mass Spectrometry: MS is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the unambiguous determination of a molecule's chemical formula nih.gov. This technique is crucial for confirming the successful synthesis of new derivatives.
| Technique | Information Obtained | Application to this compound Derivatives |
|---|---|---|
| ¹H NMR | Electronic environment and connectivity of hydrogen atoms. | Confirmation of aromatic and imidazole ring protons, and the phenylethyl side chain. |
| ¹³C NMR | Carbon framework of the molecule. | Verification of the number and type of carbon atoms in the structure rsc.org. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula. | Unambiguous confirmation of the chemical formula of new derivatives nih.gov. |
| Compound Type | Crystal System | Space Group | Key Structural Feature Determined | Reference |
|---|---|---|---|---|
| Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | Twist angle between planar rings. | mdpi.com |
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Monoclinic | P2/c | Unit cell dimensions and molecular conformation. | researchgate.net |
| 1-phenyl-1H-imidazole derivatives | Not specified | Not specified | Angle between imidazole and arene rings. | nih.gov |
Integration of Computational and Experimental Approaches for Rational Molecular Design
The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery and materials science. nih.gov This integrated approach allows for the rational design of molecules with desired properties, saving time and resources compared to traditional trial-and-error methods. mdpi.com Computational tools like molecular docking, virtual screening, and Quantitative Structure-Activity Relationship (QSAR) studies are used to predict the biological activity or physical properties of new molecules before they are synthesized nih.govopenmedicinalchemistryjournal.com. For derivatives of this compound, computational methods could be used to predict their binding affinity to a specific biological target. These predictions can then guide the synthesis of the most promising candidates, which are subsequently tested experimentally. This iterative cycle of computational design and experimental validation accelerates the development of new compounds with enhanced efficacy or novel properties mdpi.com.
Data-Driven Design of Novel Imidazole Analogs
The integration of computational power and extensive chemical data has revolutionized the design of novel drug candidates. Data-driven design, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, allows researchers to establish correlations between the structural features of imidazole analogs and their biological activities.
By analyzing large datasets of imidazole derivatives, scientists can identify key molecular descriptors that influence a compound's efficacy and selectivity. This knowledge is instrumental in the rational design of new analogs with improved therapeutic profiles. For instance, modifications to the phenylethyl group or the imidazole core of this compound can be guided by predictive models to enhance interactions with specific biological targets. mdpi.com
Key aspects of data-driven design include:
QSAR Modeling: Building mathematical models that relate the chemical structure of imidazole compounds to their biological activity. mdpi.com
Pharmacophore Mapping: Identifying the essential three-dimensional arrangement of functional groups required for biological activity.
In Silico Screening: Virtually screening large libraries of potential imidazole analogs to prioritize candidates for synthesis and testing.
A study focused on designing novel imidazole analogs utilized QSAR to inform the creation of twenty-five new compounds. mdpi.com These designed molecules were then subjected to molecular docking and predictive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to evaluate their potential as drug candidates. mdpi.com
Machine Learning Applications in Imidazole Chemistry Research
Machine learning (ML), a subset of artificial intelligence, is increasingly being applied to accelerate drug discovery. nih.gov ML algorithms can analyze complex, high-dimensional data to identify patterns that may not be apparent through traditional analysis. youtube.com In the context of imidazole chemistry, ML can be used for a variety of tasks, from predicting biological activity to optimizing synthetic routes. researchgate.netusp.br
Artificial Neural Networks (ANNs), a type of ML model, have been successfully used to predict the antimicrobial potency of new imidazole derivatives based on their structural descriptors. researchgate.net One study demonstrated that an ANN model could achieve high correlation coefficients for predicting the anti-Streptococcus pyogenes activity of a series of imidazole derivatives, supporting the use of these models for future QSAR analysis. researchgate.net
Applications of machine learning in this field include:
Predictive Modeling: Training models to predict the biological activities, toxicity, and pharmacokinetic properties of novel imidazole compounds. youtube.com
De Novo Drug Design: Generating entirely new molecular structures with desired properties using generative models.
Synthesis Planning: Developing algorithms that can propose efficient synthetic pathways for complex imidazole derivatives. nih.gov
The table below illustrates the predictive performance of a machine learning model in a QSAR study of imidazole derivatives. researchgate.net
| Data Set | Correlation Coefficient (R) |
| Learning Set | 0.9461 |
| Validation Set | 0.9060 |
| Testing Set | 0.8824 |
Exploration of Novel Biological Targets and Mechanistic Pathways (In Vitro)
While imidazole derivatives are known to interact with a range of biological targets, there is ongoing research to identify new targets and to better understand their mechanisms of action. This exploration is crucial for discovering new therapeutic applications and for developing more selective and potent drugs.
Discovery of New Cellular and Molecular Targets
The imidazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a diverse array of biological targets. nih.govresearchgate.net This versatility stems from the unique electronic and structural properties of the imidazole ring, which can participate in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.govnih.gov
Recent research has focused on identifying novel cellular and molecular targets for imidazole-based compounds. These efforts have revealed that imidazole derivatives can modulate the activity of various enzymes, receptors, and signaling pathways implicated in a wide range of diseases. mdpi.com For example, certain imidazole derivatives have been found to inhibit kinases, enzymes that play a critical role in cancer cell signaling. Others have been shown to target topoisomerase II, an enzyme essential for DNA replication in cancer cells. nih.gov
The ethyl ester of a related compound, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, known as etomidate (B1671615), is a known inhibitor of the 11β-hydroxylase enzyme, which is involved in cortisol and aldosterone biosynthesis. nih.gov This highlights the potential for derivatives of this compound to be explored as modulators of steroidogenic pathways.
Unraveling Complex Mechanisms of Action in Biological Systems
Understanding the precise mechanism by which a drug exerts its therapeutic effect is fundamental to drug development. For imidazole derivatives, elucidating their complex mechanisms of action is an active area of research. The imidazole ring's ability to interact with multiple biological targets can lead to multifaceted pharmacological effects. nih.gov
In the context of antifungal activity, imidazole derivatives are known to inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes. nih.gov This disruption of membrane integrity leads to cell death. nih.gov Furthermore, some imidazoles can inhibit the transformation of Candida albicans blastospores into their invasive mycelial form, which may be a key factor in clearing infections. nih.gov
For anticancer applications, imidazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and to interfere with DNA replication and repair processes. nih.gov The ability of the imidazole ring to bind to various enzymes and receptors through multiple weak interactions contributes to their diverse biological and pharmacological effects. researchgate.net
Q & A
Q. Advanced Research Focus
- Molecular Docking : Used to assess binding affinity with biological targets (e.g., EGFR kinase). For example, imidazole derivatives with chloro or methyl substituents showed enhanced docking scores in the ATP-binding pocket .
- DFT Calculations : B3LYP/6-31G* models optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP for lipophilicity) to prioritize compounds for in vitro testing .
How do structural modifications at the imidazole ring affect the compound's pharmacokinetic properties?
Advanced Research Focus
Substituents influence solubility, metabolic stability, and target engagement:
- Electron-Withdrawing Groups (e.g., -Cl) : Enhance metabolic stability but may reduce solubility. Derivatives like 2-chlorophenyl analogs showed prolonged plasma half-lives in murine models .
- Hydrophobic Substituents (e.g., -CH) : Increase membrane permeability but risk CYP450-mediated oxidation. Methyl groups at the 4-position improved blood-brain barrier penetration in CNS-targeted analogs .
What strategies resolve contradictions in biological activity data among structurally similar imidazole derivatives?
Q. Advanced Research Focus
- Orthogonal Assays : Validate hits using both enzymatic (e.g., EGFR inhibition) and cell-based assays (e.g., cytotoxicity in HeLa cells) to rule out false positives .
- Stereochemical Analysis : Enantiomers of chiral derivatives (e.g., 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl) analogs) may exhibit divergent activities. Chiral HPLC separates enantiomers for individual testing .
- Meta-Analysis : Compare datasets across studies to identify trends (e.g., phenyl substitutions at R2 correlate with TGF-β inhibition in kinase assays) .
What are the challenges in achieving enantiomeric purity during synthesis?
Q. Advanced Research Focus
- Racemization Risk : Acidic or high-temperature conditions may epimerize chiral centers. For example, 5-(1-phenylethyl) derivatives require mild conditions (<60°C) to retain stereochemical integrity .
- Chiral Resolution : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (e.g., lipase-mediated hydrolysis) ensures enantiopurity .
How can researchers design this compound derivatives for selective kinase inhibition?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) : Introduce heterocyclic moieties (e.g., thiazole or triazole) at the phenyl ring to enhance selectivity. Compound 9c (from ) showed 10-fold selectivity for EGFR over VEGFR .
- Pharmacophore Modeling : Align key hydrogen bond acceptors (e.g., imidazole N3) with kinase hinge regions. Substituents at the 5-position should occupy hydrophobic pockets to improve affinity .
What analytical techniques confirm the stability of this compound under physiological conditions?
Q. Basic Research Focus
- Forced Degradation Studies : Expose compounds to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% HO) conditions. Monitor degradation via HPLC-PDA at λ = 254 nm .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Compounds with methoxy or fluoro substituents exhibited superior stability compared to nitro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
